ERα and ERβ Binding Affinity of LY2066948 Compared with Bazedoxifene
LY2066948 exhibits substantially higher binding affinity for both estrogen receptor isoforms compared with the clinically approved SERM bazedoxifene. LY2066948 binds ERα with a Ki of 0.51 nM and ERβ with a Ki of 1.36 nM [1]. In contrast, bazedoxifene binds ERα with an IC50 of 23 ± 15 nM and ERβ with an IC50 of 89 ± 159 nM [2]. This represents an approximately 45-fold difference in ERα binding affinity and an approximately 65-fold difference in ERβ binding affinity favoring LY2066948.
| Evidence Dimension | Estrogen receptor binding affinity |
|---|---|
| Target Compound Data | ERα Ki = 0.51 nM; ERβ Ki = 1.36 nM |
| Comparator Or Baseline | Bazedoxifene: ERα IC50 = 23 ± 15 nM; ERβ IC50 = 89 ± 159 nM |
| Quantified Difference | LY2066948 exhibits ~45× higher ERα affinity and ~65× higher ERβ affinity relative to bazedoxifene |
| Conditions | In vitro competitive binding assays using human recombinant estrogen receptors |
Why This Matters
Higher receptor binding affinity at lower concentrations may translate to greater potency in ER-dependent assays, enabling lower effective dosing in experimental systems and potentially reducing off-target effects associated with higher compound concentrations.
- [1] TargetMol. LY2066948 Technical Datasheet. Product T200177. View Source
- [2] Miller CP, Collini MD, Tran BD, Harris HA, Kharode YP, Marzolf JT, Moran RA, Henderson RA, Bender RH, Unwalla RJ, et al. Design, synthesis, and preclinical characterization of novel, highly selective indole estrogens. J Med Chem. 2001;44(11):1654-7. View Source
